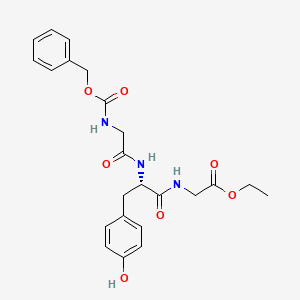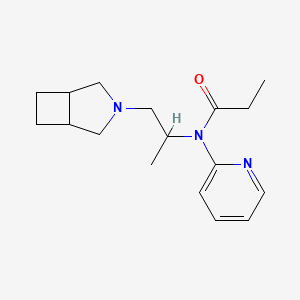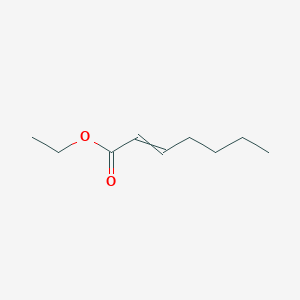![molecular formula C26H34O3 B14162558 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate CAS No. 4376-38-9](/img/structure/B14162558.png)
2-[1,1'-Biphenyl]-4-yl-2-oxoethyl laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is an organic compound that belongs to the class of esters It is derived from lauric acid, a saturated fatty acid with a 12-carbon atom chain, and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl, a biphenyl derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate typically involves the esterification of lauric acid with 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants to a temperature of around 110°C and maintaining the reaction for several hours to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can be achieved through a continuous process involving a fixed-bed reactor. In this process, lauric acid and 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol are continuously fed into the reactor, and the esterification reaction is catalyzed by a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Lauric acid and biphenyl carboxylic acids.
Reduction: 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl alcohol.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants and emulsifiers for cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications. Additionally, the biphenyl group can interact with specific molecular targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Lauric acid: A saturated fatty acid with similar antimicrobial properties.
Glyceryl laurate: An ester of lauric acid and glycerol, used in similar applications as an emulsifier and antimicrobial agent.
Sucrose laurate: Another ester of lauric acid, known for its emulsifying and antibacterial properties
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl laurate is unique due to the presence of the biphenyl group, which imparts additional chemical stability and potential for electrophilic aromatic substitution reactions. This makes it a versatile compound for various chemical and biological applications.
Propiedades
Número CAS |
4376-38-9 |
|---|---|
Fórmula molecular |
C26H34O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
[2-oxo-2-(4-phenylphenyl)ethyl] dodecanoate |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-13-16-26(28)29-21-25(27)24-19-17-23(18-20-24)22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 |
Clave InChI |
FQLBSEGUJXFREL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


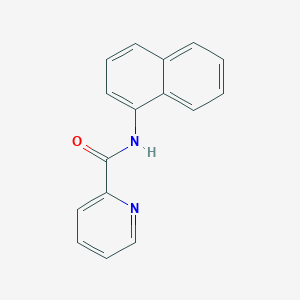
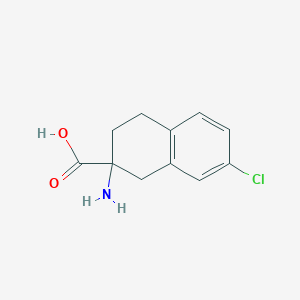
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)



![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)

![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
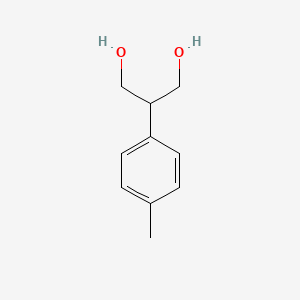
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
